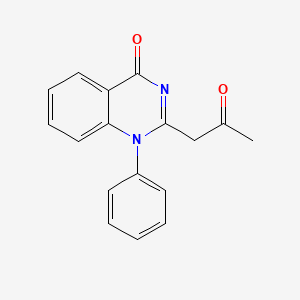
2-(2-Oxopropyl)-1-phenylquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Oxopropyl)-1-phenylquinazolin-4(1H)-one is a chemical compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxopropyl)-1-phenylquinazolin-4(1H)-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method involves the reaction of 2-aminobenzamide with acetylacetone under acidic conditions to form the quinazolinone core. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxopropyl)-1-phenylquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced forms of the compound, which may exhibit different biological activities.
Substitution: The phenyl ring and other functional groups in the compound can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups. These derivatives can exhibit different physical, chemical, and biological properties, making them valuable for further research and development.
Scientific Research Applications
2-(2-Oxopropyl)-1-phenylquinazolin-4(1H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. It can be used to investigate various biological processes and pathways.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Oxopropyl)-1-phenylquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on the cell surface or within the cell, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, including anti-inflammatory, anticancer, and neuroprotective activities.
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxopropyl)-1-phenylquinazolin-4(1H)-one: Known for its diverse biological activities and potential therapeutic applications.
This compound derivatives: These compounds have similar structures but with different functional groups, leading to variations in their biological activities and properties.
Quinazolinone derivatives: A broad class of compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Uniqueness
This compound stands out due to its specific structure, which allows for unique interactions with molecular targets. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and development. Additionally, its potential therapeutic applications in medicine highlight its significance in the field of drug discovery.
Properties
CAS No. |
66045-42-9 |
|---|---|
Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2-(2-oxopropyl)-1-phenylquinazolin-4-one |
InChI |
InChI=1S/C17H14N2O2/c1-12(20)11-16-18-17(21)14-9-5-6-10-15(14)19(16)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChI Key |
VILIILLVJBDDET-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=NC(=O)C2=CC=CC=C2N1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Azetidine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B15063958.png)
![3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B15063961.png)
![9-Chloro-6-methoxy-5-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one](/img/structure/B15063966.png)
![1-(4-Methylphenyl)-2-[(naphthalen-1-yl)oxy]ethan-1-one](/img/structure/B15063969.png)
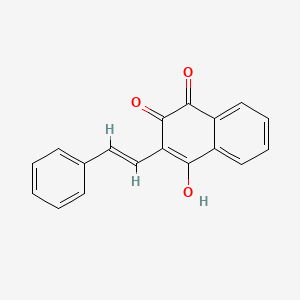
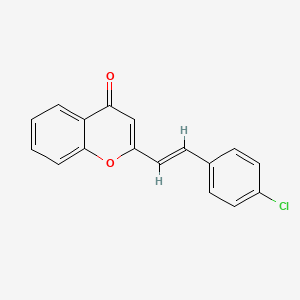
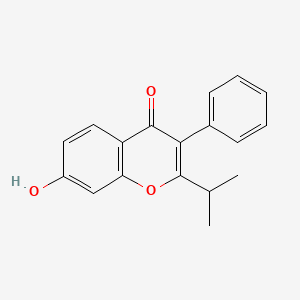
![7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B15064004.png)
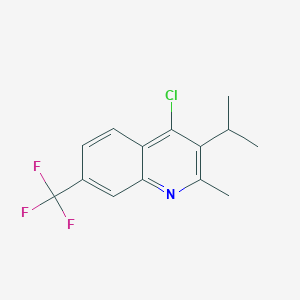
![2-Chloro-6-iodoimidazo[1,2-a]pyridine](/img/structure/B15064020.png)
![3-(Benzylsulfanyl)-1-oxa-4-azaspiro[4.5]dec-3-en-2-one](/img/structure/B15064027.png)
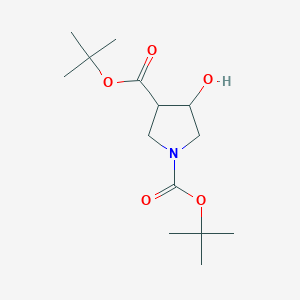
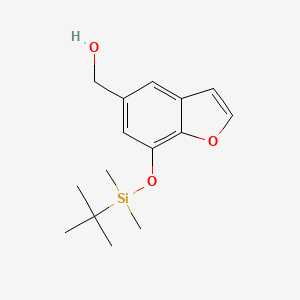
![(S)-Ethyl 2',3',4',9'-tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]-3'-carboxylate](/img/structure/B15064045.png)
